

Introduction: Unveiling a Versatile Halogenated Building Block

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Compound of Interest

Compound Name: 1,2,3-Tribromo-4-fluorobenzene

CAS No.: 101051-90-5

Cat. No.: B8576665

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1,2,3-Tribromo-4-fluorobenzene is a polyhalogenated aromatic compound featuring a unique substitution pattern. Its structure, comprising three bromine atoms and one fluorine atom, offers a rich platform for synthetic diversification. As a substituted benzene derivative, it serves as a valuable intermediate or building block in the synthesis of complex organic molecules. The distinct electronic properties and reactivity of the C-Br and C-F bonds allow for selective functionalization, making it a molecule of significant interest in the fields of medicinal chemistry, agrochemical development, and materials science. This guide provides a comprehensive overview of its known properties, logical synthetic approaches, reactivity profile, and essential safety protocols, grounded in established chemical principles.

PART 1: Physicochemical and Spectroscopic Profile

The specific physical and spectroscopic properties for this exact isomer are not extensively documented in publicly available literature. However, we can deduce its expected characteristics based on its structure and data from analogous compounds.

Core Chemical Properties

All quantitative data are summarized in the table below for clarity and ease of reference.

Property	Value	Source
CAS Number	101051-90-5	[1]
Alternate CAS	811711-77-0	[1]
Molecular Formula	C ₆ H ₂ Br ₃ F	[1]
Molecular Weight	332.79 g/mol	[1]
IUPAC Name	1,2,3-tribromo-4-fluorobenzene	[1]
Synonyms	2,3,4-Tribromofluorobenzene, 2,3,4-tribromo-1-fluorobenzene	[1]
Canonical SMILES	<chem>C1=CC(=C(C(=C1F)Br)Br)Br</chem>	[1]
InChI Key	CGWHYIUWDYOQIA- UHFFFAOYSA-N	[1]

Predicted Physical Properties

Property	Predicted Value/State	Rationale
Appearance	Colorless to light yellow solid or oil	Based on similar polyhalogenated benzenes.[2]
Boiling Point	>200 °C	Heavy halogenation significantly increases boiling point compared to benzene.
Melting Point	Not available (likely a low-melting solid)	Symmetrical substitution can influence melting point; however, data is unavailable.
Solubility	Insoluble in water; soluble in organic solvents (e.g., THF, DCM, Toluene)	Typical for nonpolar, halogenated aromatic compounds.

Spectroscopic Characterization

While specific spectra are not available, the following outlines the expected analytical data for structural verification.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: The spectrum would show two distinct signals in the aromatic region (approx. 7.0-8.0 ppm), each corresponding to one of the two aromatic protons. These signals would appear as doublets or more complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atom (^3JHF and ^4JHF).
 - ^{19}F NMR: A single resonance would be observed, split into a complex multiplet by coupling to the two neighboring aromatic protons (ortho- and meta-couplings).
 - ^{13}C NMR: Six distinct signals are expected, one for each carbon atom in the aromatic ring. The carbon attached to fluorine would show a large one-bond coupling constant (^1JCF). The chemical shifts would be influenced by the heavy bromine and fluorine substituents.[3]
- Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing three bromine atoms (isotopes ^{79}Br and ^{81}Br exist in an approximate 1:1 ratio), resulting in a cluster of peaks for the molecular ion $[\text{M}]^+$.

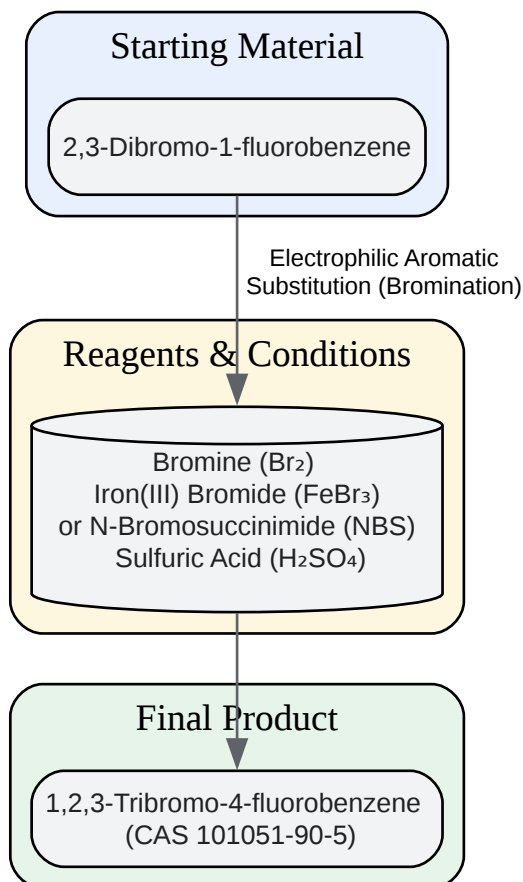
PART 2: Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis for **1,2,3-tribromo-4-fluorobenzene** is not readily found. However, a logical and robust synthetic strategy can be designed based on fundamental principles of electrophilic aromatic substitution (EAS). The most plausible approach involves the controlled bromination of a fluorinated precursor.

Proposed Synthetic Workflow: Electrophilic Bromination

The directing effects of the fluorine atom are paramount in this synthesis. Fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution.[4][5] This means that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom. The synthesis must therefore proceed in a way that overcomes or utilizes these directing effects to achieve the desired 1,2,3-tribromo substitution pattern. A potential route could start from 4-fluoroaniline or a related compound, using the powerful directing effect of the amine group, followed by removal of the directing group.

However, a more direct, albeit potentially lower-yielding, approach is the direct bromination of a suitable precursor like 2,3-dibromofluorobenzene.



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Caption: Proposed workflow for the synthesis of **1,2,3-Tribromo-4-fluorobenzene**.

Experimental Protocol (Hypothetical)

This protocol is illustrative and requires optimization based on laboratory results.

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HBr byproduct), add 2,3-dibromo-1-fluorobenzene (1.0 eq) and a suitable solvent such as dichloromethane or acetic acid.

- Causality: The inert and dry atmosphere is critical to prevent quenching of the Lewis acid catalyst (FeBr_3). The gas scrubber is a necessary safety measure to handle the corrosive HBr gas generated during the reaction.[6]
- Catalyst Addition: Add anhydrous iron(III) bromide (FeBr_3 , ~0.1 eq) to the flask. The mixture may darken.
 - Causality: FeBr_3 acts as a Lewis acid catalyst, polarizing the Br-Br bond in Br_2 to generate a potent electrophile (Br^+ equivalent) necessary to attack the electron-deactivated aromatic ring.[7]
- Bromination: Cool the reaction mixture to 0-10 °C using an ice bath. Slowly add a solution of elemental bromine (Br_2 , 1.1 eq) in the same solvent via the dropping funnel over 30-60 minutes.
 - Causality: The reaction is exothermic; slow addition at a reduced temperature helps control the reaction rate and minimize the formation of over-brominated byproducts. The fluorine and two bromine atoms are deactivating, necessitating a strong electrophile and catalyst.[8] The incoming bromine will be directed by the existing substituents to the available position.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of sodium bisulfite (NaHSO_3) to destroy any excess bromine.
 - Causality: Sodium bisulfite is a reducing agent that converts unreacted Br_2 to colorless and non-volatile bromide ions (Br^-), simplifying purification.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

PART 3: Reactivity and Synthetic Utility

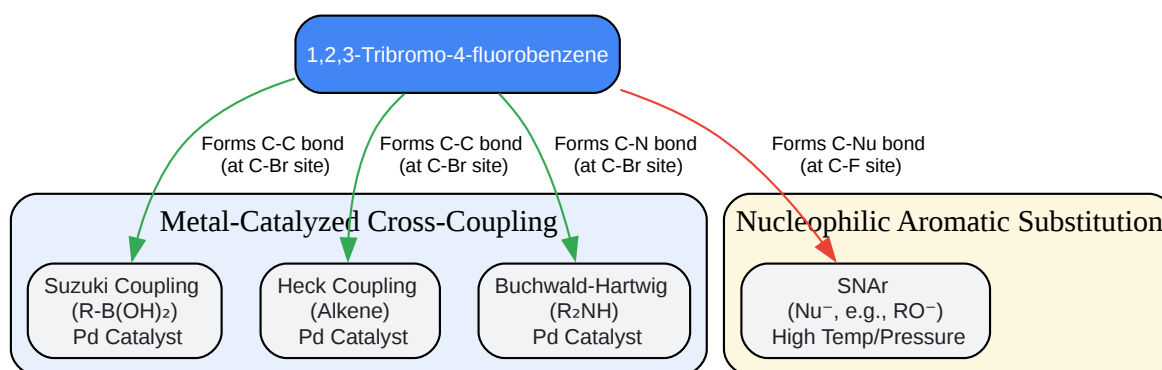
The synthetic value of **1,2,3-tribromo-4-fluorobenzene** lies in the differential reactivity of its halogen substituents, which can be selectively targeted using various modern synthetic methodologies.

Electronic Landscape

- Inductive Effect: Both fluorine and bromine are highly electronegative and withdraw electron density from the benzene ring through the sigma framework (inductive effect), deactivating it towards further electrophilic substitution.[8]
- Resonance Effect: Both halogens possess lone pairs that can be donated to the ring via resonance. This effect is stronger for fluorine than for bromine. This donation partially offsets the inductive withdrawal and is responsible for the ortho-, para-directing nature of halogens.

Key Reaction Pathways

The three C-Br bonds offer multiple sites for metal-catalyzed cross-coupling reactions. The C-F bond is generally more robust but can be targeted under specific nucleophilic aromatic substitution (S_NAr) conditions.



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Caption: Key reactivity pathways for synthetic diversification.

- **Metal-Catalyzed Cross-Coupling:** The C-Br bonds are excellent handles for palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[7] Reactivity generally follows the trend C-I > C-Br > C-Cl, making the three C-Br bonds highly susceptible to oxidative addition to a low-valent palladium catalyst. It may be possible to achieve selective mono-, di-, or tri-substitution by carefully controlling stoichiometry and reaction conditions.
- **Nucleophilic Aromatic Substitution (SNAr):** The C-F bond is the strongest carbon-halogen bond. However, SNAr reactions can occur at this position, particularly if the reaction is facilitated by strong nucleophiles at high temperatures or if additional electron-withdrawing groups are introduced onto the ring.[9]

PART 4: Applications in Research and Development

While specific applications of this exact molecule are not widely published, its structure is emblematic of intermediates used in several high-value R&D sectors.

- **Pharmaceutical Development:** Polyhalogenated aromatics are common scaffolds for creating Active Pharmaceutical Ingredients (APIs).[10] The bromine atoms can be replaced with various organic fragments via cross-coupling to explore structure-activity relationships (SAR), while the fluorine atom can enhance metabolic stability and binding affinity.
- **Agrochemicals:** The introduction of fluorine and bromine atoms into organic molecules is a well-established strategy for developing new herbicides, pesticides, and fungicides with enhanced potency and environmental persistence profiles.[7]
- **Materials Science:** Fluorinated and brominated aromatic compounds can be used as monomers or additives in the synthesis of advanced polymers, liquid crystals, and flame-retardant materials.[9][10] The high atomic weight of bromine, in particular, contributes to flame retardancy.

PART 5: Safety, Handling, and Disposal

A specific Safety Data Sheet (SDS) for CAS 101051-90-5 is not readily available. The following guidance is based on data for structurally similar polyhalogenated aromatic compounds.[11][12][13][14]

Hazard Identification

- Skin/Eye Irritation: Expected to be a skin and eye irritant. Prolonged contact may cause redness and discomfort.[11][12]
- Inhalation: May cause irritation to the respiratory tract if inhaled as dust or vapor.[12]
- Ingestion: May be harmful if swallowed.
- Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[11]

Safe Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[14]
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemically resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Lab Coat: A standard lab coat is required.
- Handling Practices: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14] Keep away from heat, sparks, and open flames.[13]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[15]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[14\]](#)

Disposal

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste and handled by a licensed professional waste disposal service. Do not allow it to enter the environment.

PART 6: References

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